

Application Notes and Protocols for Chmfl-abl-121 In Vivo Animal Studies

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Compound of Interest

Compound Name: Chmfl-abl-121

Cat. No.: B12424208

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Abstract

These application notes provide detailed protocols for in vivo animal studies involving **Chmfl-abl-121**, a potent ABL kinase inhibitor. The document outlines experimental procedures for assessing the efficacy of **Chmfl-abl-121** in a preclinical mouse allograft model, including dosage, administration, and monitoring protocols. Additionally, it details the molecular signaling pathways affected by the inhibitor and provides structured data for reference.

Introduction

Chmfl-abl-121 is a novel and potent small molecule inhibitor of ABL kinase, including the T315I mutant, which is resistant to many first-generation tyrosine kinase inhibitors. In preclinical studies, **Chmfl-abl-121** has demonstrated significant anti-proliferative activity in cancer cell lines driven by BCR-ABL. This document provides the necessary information for conducting in vivo animal studies to evaluate the therapeutic potential of **Chmfl-abl-121**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Chmfl-abl-121** from in vivo studies.

Parameter	Value	Reference
Compound	Chmfl-abl-121	
Molecular Weight	580.67 g/mol	[1]
CAS Number	2270879-07-5	[1]
Animal Model	TEL-ABLT315I-BaF3 allograft in mice	[2]
Dosage	50 mg/kg/day	[2]
Tumor Growth Inhibition (TGI)	52%	[2]
Toxicity	No obvious toxicity observed	[2]

Experimental Protocols

Animal Model and Cell Line

- Animal Strain: Athymic nude mice (nu/nu), 5-6 weeks old.
- Cell Line: TEL-ABLT315I-BaF3, a murine pro-B cell line engineered to express the TEL-ABL fusion protein with the T315I mutation, conferring resistance to imatinib.
- Cell Culture: BaF3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

In Vivo Efficacy Study: Allograft Model

Objective: To evaluate the anti-tumor efficacy of **Chmfl-abl-121** in a mouse allograft model.

Materials:

- **Chmfl-abl-121**
- Vehicle solution (e.g., 0.5% Methocellulose and 0.4% Tween 80 in sterile water)
- TEL-ABLT315I-BaF3 cells

- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can enhance initial tumor take)
- Syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Preparation: Harvest TEL-ABLT315I-BaF3 cells during their exponential growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 1×10^7 cells/mL.
- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Inject 1×10^6 cells (in 100 μ L of PBS, optionally mixed 1:1 with Matrigel) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice daily for tumor growth.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), begin measuring tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
 - Monitor the body weight of the mice every 2-3 days as an indicator of general health.
- Randomization and Treatment:
 - When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

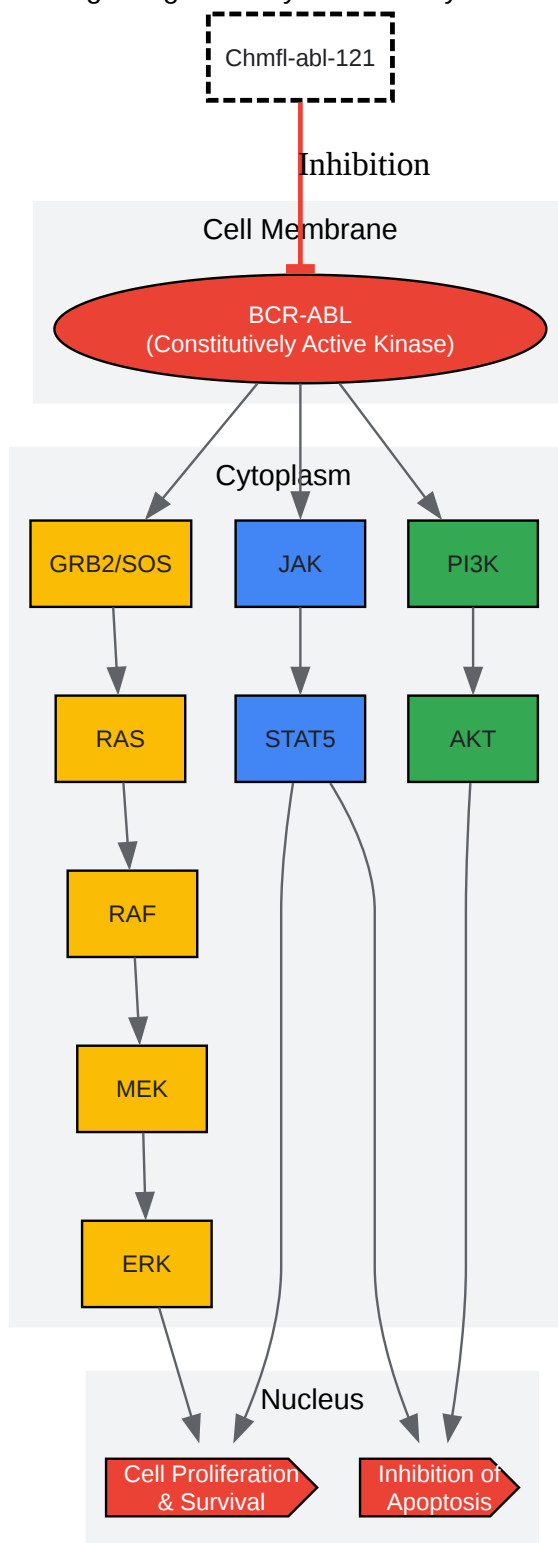
- Treatment Group: Administer **Chmfl-abl-121** at a dose of 50 mg/kg/day. The administration route (e.g., oral gavage or intraperitoneal injection) should be determined based on the compound's properties and study design.
- Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.
- Treatment Duration: Continue daily treatment for a predetermined period, typically 2-4 weeks, or until the tumors in the control group reach a predetermined endpoint.
- Endpoint and Data Analysis:
 - The primary endpoint is tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: $TGI (\%) = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

Signaling Pathway and Experimental Workflow Diagrams

BCR-ABL Signaling Pathway Inhibition by Chmfl-abl-121

The constitutively active BCR-ABL tyrosine kinase drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. **Chmfl-abl-121**, as a potent ABL kinase inhibitor, is designed to block these aberrant signals.

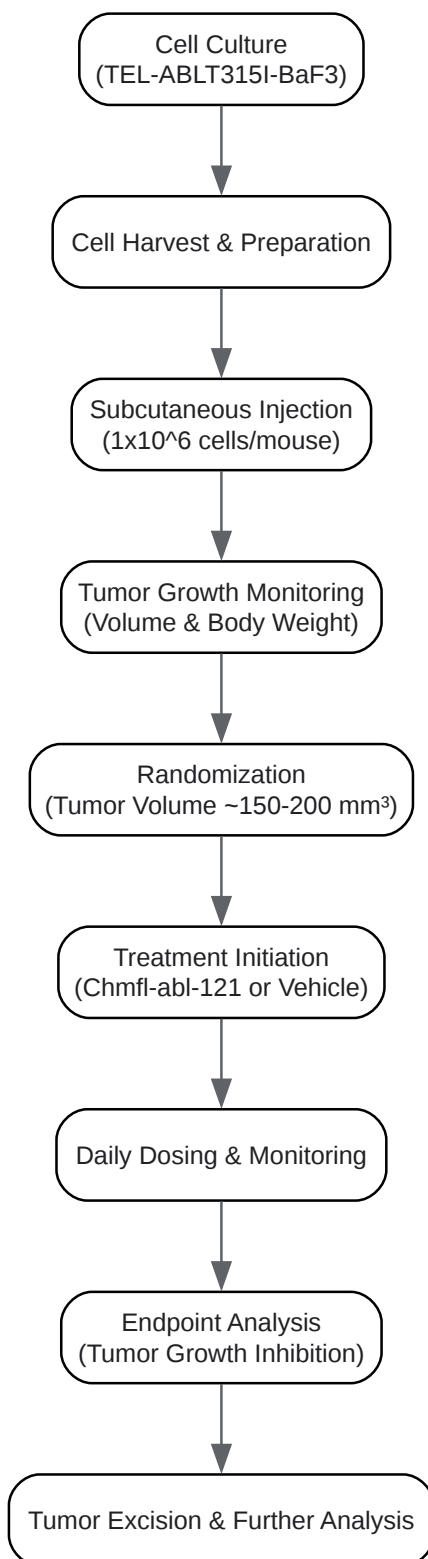
BCR-ABL Signaling Pathway Inhibition by Chmfl-abl-121

[Click to download full resolution via product page](#)Caption: BCR-ABL signaling and the inhibitory action of **Chmfl-abl-121**.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the key steps in the in vivo efficacy study of **Chmfl-abl-121**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **Chmfl-abl-121** efficacy in a mouse allograft model.

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References

- 1. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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